molecular formula C15H19Cl2NO2 B5972863 4-[4-(4-Chloro-3-methylphenoxy)but-2-ynyl]morpholine;hydrochloride

4-[4-(4-Chloro-3-methylphenoxy)but-2-ynyl]morpholine;hydrochloride

Cat. No.: B5972863
M. Wt: 316.2 g/mol
InChI Key: WVOODENJNOLIQC-UHFFFAOYSA-N
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Description

4-[4-(4-Chloro-3-methylphenoxy)but-2-ynyl]morpholine;hydrochloride is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes a morpholine ring, a but-2-ynyl chain, and a chlorinated phenoxy group. The hydrochloride form enhances its solubility and stability, making it suitable for various experimental and industrial applications.

Properties

IUPAC Name

4-[4-(4-chloro-3-methylphenoxy)but-2-ynyl]morpholine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18ClNO2.ClH/c1-13-12-14(4-5-15(13)16)19-9-3-2-6-17-7-10-18-11-8-17;/h4-5,12H,6-11H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVOODENJNOLIQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OCC#CCN2CCOCC2)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(4-Chloro-3-methylphenoxy)but-2-ynyl]morpholine typically involves multiple steps, starting with the preparation of the chlorinated phenoxy intermediate This intermediate is then reacted with a but-2-ynyl group under specific conditions to form the desired compound

Industrial Production Methods

Industrial production of this compound often employs large-scale organic synthesis techniques, including the use of high-pressure reactors and specialized catalysts to ensure high yield and purity. The process is optimized to minimize by-products and ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

4-[4-(4-Chloro-3-methylphenoxy)but-2-ynyl]morpholine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The chlorinated phenoxy group can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired transformations.

Major Products Formed

Scientific Research Applications

4-[4-(4-Chloro-3-methylphenoxy)but-2-ynyl]morpholine;hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-[4-(4-Chloro-3-methylphenoxy)but-2-ynyl]morpholine involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Chloro-3-methylphenoxy)phenol
  • 4-(4-Chloro-3-methylphenoxy)benzoic acid
  • 4-(4-Chloro-3-methylphenoxy)benzonitrile

Uniqueness

Compared to similar compounds, 4-[4-(4-Chloro-3-methylphenoxy)but-2-ynyl]morpholine;hydrochloride is unique due to its combination of a morpholine ring and a but-2-ynyl chain, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

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